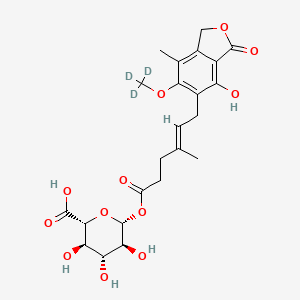
Mycophenolic Acid-d3 Acyl-b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mycophenolic Acid-d3 Acyl-b-D-glucuronide is a derivative of mycophenolic acid, which is an immunosuppressive agent widely used in organ transplantation. This compound is specifically labeled with deuterium (d3) to facilitate its use in various scientific research applications, particularly in pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mycophenolic Acid-d3 Acyl-b-D-glucuronide typically involves the glucuronidation of mycophenolic acid. The process begins with the preparation of mycophenolic acid, followed by its acylation and subsequent glucuronidation. The reaction conditions often include the use of acylating agents and glucuronidation reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and pH to achieve consistent product quality.
化学反応の分析
Types of Reactions
Mycophenolic Acid-d3 Acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs.
科学的研究の応用
Mycophenolic Acid-d3 Acyl-b-D-glucuronide is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Immunosuppressive Research: The compound is studied for its effects on immune response and its potential use in new immunosuppressive therapies.
Metabolic Pathway Analysis: Researchers use the compound to investigate metabolic pathways and the role of glucuronidation in drug metabolism.
Toxicology Studies: The compound is used to assess the toxicological profile of mycophenolic acid derivatives.
作用機序
Mycophenolic Acid-d3 Acyl-b-D-glucuronide exerts its effects by inhibiting the proliferation of T-lymphocytes. The compound selectively inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a reduction in DNA synthesis and cell proliferation, particularly affecting rapidly dividing cells such as T-lymphocytes.
類似化合物との比較
Similar Compounds
Mycophenolic Acid: The parent compound, widely used as an immunosuppressant.
Mycophenolic Acid Acyl-b-D-glucuronide: A non-deuterated analog with similar properties.
Mycophenolate Mofetil: A prodrug of mycophenolic acid used in clinical settings.
Uniqueness
Mycophenolic Acid-d3 Acyl-b-D-glucuronide is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in complex biological systems.
特性
分子式 |
C23H28O12 |
|---|---|
分子量 |
499.5 g/mol |
IUPAC名 |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m1/s1/i3D3 |
InChIキー |
QBMSTEZXAMABFF-WZSVHWEXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |
正規SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
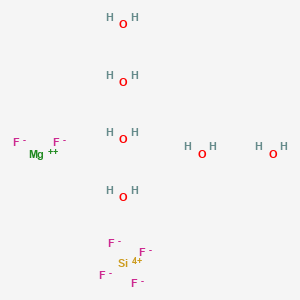

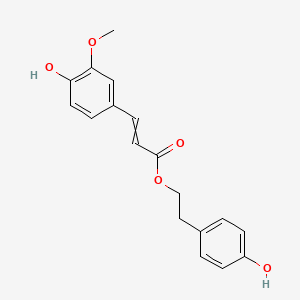
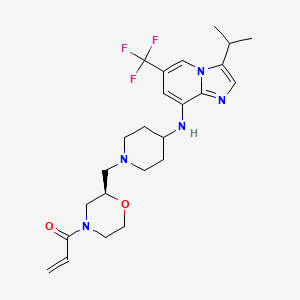
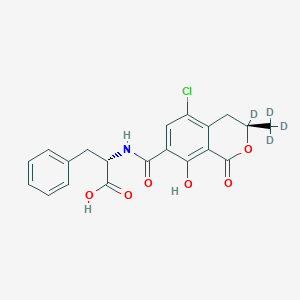
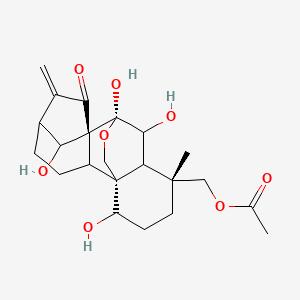
![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
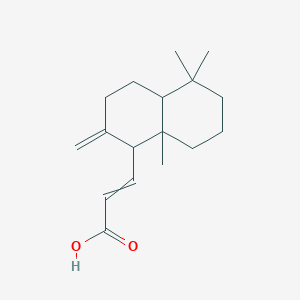
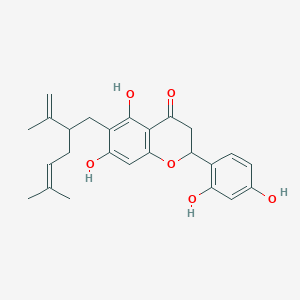
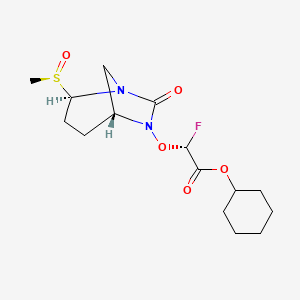

![3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12428683.png)
